1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
CAS No.: 80840-09-1
Cat. No.: VC20756670
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80840-09-1 |
---|---|
Molecular Formula | C12H14N2O4 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 1-quinoxalin-2-ylbutane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2 |
Standard InChI Key | JNOHSLKLTQNYAD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Introduction
Synthesis
The synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions that may include:
-
Formation of the quinoxaline ring.
-
Introduction of the butanetetrol structure through various coupling reactions.
These synthetic pathways are crucial for obtaining the compound in high purity and yield for subsequent applications.
Applications
The compound is widely utilized in several research areas:
-
Pharmaceutical Development: It serves as an important intermediate in synthesizing drugs targeting neurological disorders and other therapeutic areas.
-
Biochemical Research: It aids in studies investigating enzyme activity and metabolic pathways, providing insights into complex biological processes.
-
Material Science: The compound can be incorporated into polymer formulations to enhance the properties of materials used in coatings and adhesives.
-
Analytical Chemistry: It acts as a standard in chromatographic techniques for accurately measuring other compounds within complex mixtures.
-
Agrochemical Applications: Research is ongoing to explore its potential in developing new agrochemicals for effective pest control solutions.
-
Research Findings
Recent studies have highlighted the significance of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol in various biological contexts:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume